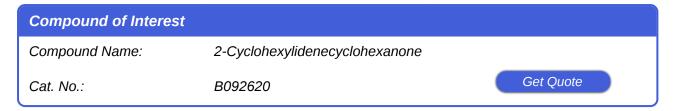


A Comparative Guide to the Spectroscopic Data of 2-Cyclohexylidenecyclohexanone and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 2-

Cyclohexylidenecyclohexanone and its derivatives. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-

Cyclohexylidenecyclohexanone and two representative derivatives: 2-(1-

Cyclohexenyl)cyclohexanone (an isomer) and 2,6-Bis(4-chlorobenzylidene)cyclohexanone (a diarylidene derivative). This comparative data highlights the influence of structural modifications on the spectroscopic properties.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
2- Cyclohexylidenecyclohexanon e	~1715 (predicted)	C=O (Ketone) stretch
~1650 (predicted)	C=C (Alkene) stretch	
2-(1- Cyclohexenyl)cyclohexanone	1711	C=O (Ketone) stretch
1640	C=C (Alkene) stretch	
2,6-Bis(4- chlorobenzylidene)cyclohexan one[1]	1666	C=O (Ketone) stretch
1606	C=C (Alkene) stretch	
1575	Aromatic C=C stretch	_
1091	C-Cl stretch	-

Table 2: ${}^{1}H$ NMR Spectroscopy Data (Chemical Shifts in δ , ppm)



Compound	Proton Environment	Chemical Shift (δ, ppm)	
2- Cyclohexylidenecyclohexanon e	Aliphatic protons	(Predicted values)	
2-(1- Cyclohexenyl)cyclohexanone	=C-H	5.43	
-CH-C=O	2.91		
Cyclohexane/ene protons	1.6-2.4		
2,6-Bis(4- chlorobenzylidene)cyclohexan one[1]	=CH-Ar	7.63 (s, 2H)	
Aromatic protons	7.29 (d, 4H), 7.27 (d, 4H)	_	
-CH ₂ -C=	2.80 (t, 4H)	_	
-CH ₂ -CH ₂ -C=	1.72 (quintet, 2H)		

Table 3: ^{13}C NMR Spectroscopy Data (Chemical Shifts in δ , ppm)



Compound	Carbon Environment	Chemical Shift (δ, ppm)
2- Cyclohexylidenecyclohexanon e	C=O	(Predicted value)
C=C	(Predicted values)	
Aliphatic carbons	(Predicted values)	_
2-(1- Cyclohexenyl)cyclohexanone[2]	C=O	212.1
C=C	137.9, 124.5	
-CH-C=O	57.8	-
Aliphatic carbons	22.5, 22.9, 25.4, 26.6, 28.1, 31.8, 42.1	_
2,6-Bis(4- chlorobenzylidene)cyclohexan one[1]	C=O	190.44
Aromatic C-Cl	137.15	
=C-Ar	136.36	-
Aromatic C-H	132.15, 129.27	-
=C-C=O	135.22	-
Aromatic C-C=	134.92	-
-CH ₂ -C=	28.96	-
-CH ₂ -CH ₂ -C=	23.11	-

Table 4: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2- Cyclohexylidenecyclo hexanone	C12H18O	178.27	178 (M+), 150, 135, 122, 107, 93, 79
2-(1- Cyclohexenyl)cyclohe xanone[3]	C12H18O	178.27	178 (M+), 150, 135, 122, 108, 93, 79
2,6-Bis(4- chlorobenzylidene)cyc lohexanone[1]	C20H16Cl2O	342.25	342 (M+), 307 ([M- Cl]+)

Experimental Protocols

The data presented in this guide are obtained through standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a thin film is prepared between two salt plates (e.g., NaCl).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
- Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by observing the magnetic properties of atomic nuclei.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired to observe the chemical environment and connectivity of hydrogen atoms.
 - ¹³C NMR: The spectrum is acquired to observe the different carbon environments in the molecule. Broadband proton decoupling is often used to simplify the spectrum.
- Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

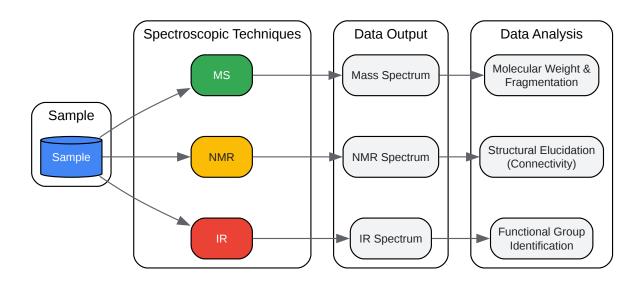
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
- Analysis: The molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

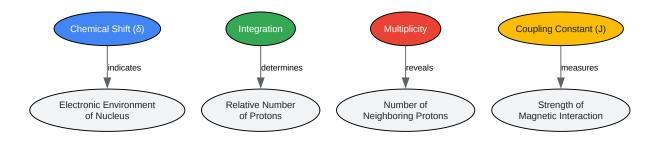
Visualizations

To further illustrate the relationships and workflows, the following diagrams are provided.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Key Information from ¹H NMR Spectra.

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